![molecular formula C19H24N2O4S2 B2885012 [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine CAS No. 692746-42-2](/img/structure/B2885012.png)
[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine, also known as DPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DPPA is a sulfonamide derivative that has been shown to exhibit a wide range of biological activities, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine is not fully understood, but it is believed to act through inhibition of specific enzymes or signaling pathways. One study found that [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine inhibits the activity of a specific type of protein kinase, which plays a role in cell proliferation and survival. Another study suggested that [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its inhibitory activity against specific enzymes and signaling pathways, [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine has been shown to have antitumor, anti-inflammatory, and antiviral activity. It has also been shown to have a protective effect against oxidative stress, which can contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine in lab experiments is its wide range of biological activities, which makes it a versatile tool for investigating various biological processes. Additionally, [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine. One area of interest is the development of [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine-based kinase inhibitors for the treatment of cancer and other diseases. Another area of interest is the investigation of [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine's mechanism of action and its interactions with specific enzymes and signaling pathways. Additionally, further research is needed to explore the potential therapeutic applications of [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine in various disease models.
Synthesemethoden
The synthesis of [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-(piperidin-4-ylsulfonyl)aniline in the presence of a base. The resulting product is a white solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine has been the subject of several scientific studies due to its potential applications in drug discovery and development. One study found that [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine exhibits potent inhibitory activity against a specific type of protein kinase, making it a potential candidate for the development of kinase inhibitors. Another study demonstrated that [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine has antitumor activity against several cancer cell lines, suggesting that it may have potential as an anticancer agent.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(4-piperidin-1-ylsulfonylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-15-6-7-16(2)19(14-15)26(22,23)20-17-8-10-18(11-9-17)27(24,25)21-12-4-3-5-13-21/h6-11,14,20H,3-5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAOIFWDVFPLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2884931.png)



![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethyl-6-methylphenyl)urea](/img/structure/B2884939.png)
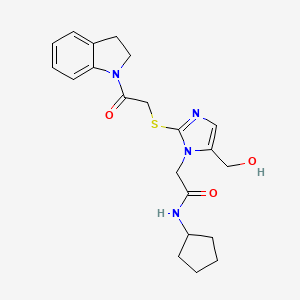
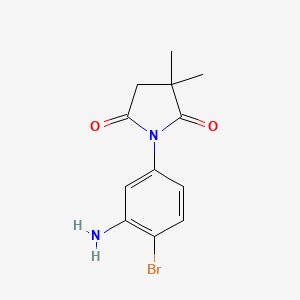
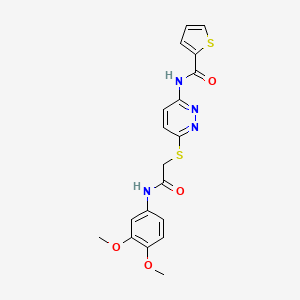
![Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate](/img/structure/B2884945.png)
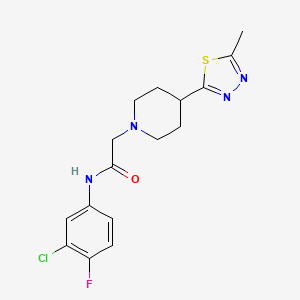

![4-(Dimethylamino)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B2884950.png)
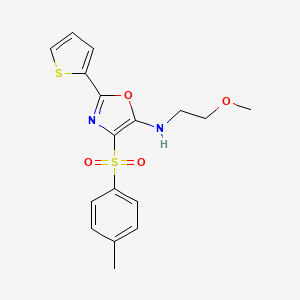
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2884952.png)